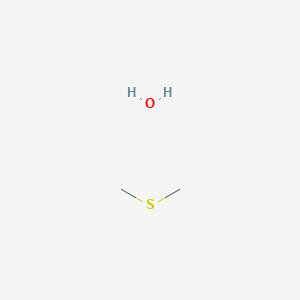
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy-: is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-1-methylpropyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-chloro-1-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- can undergo electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO) and sulfuric acid (HSO) can introduce a nitro group to the benzene ring.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO) to form carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH).
Common Reagents and Conditions:
Electrophilic Substitution: HNO/HSO for nitration.
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in anhydrous ether.
Major Products:
Nitration: Nitro derivatives of the benzene ring.
Oxidation: Carboxylic acids.
Reduction: Alkyl derivatives with reduced chloro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the 3-chloro-1-methylpropyl group.
Benzene, 1-(3-chloro-1-methylpropyl)-: Lacks the methoxy group.
Uniqueness:
- The presence of both the 3-chloro-1-methylpropyl group and the methoxy group makes Benzene, 1-(3-chloro-1-methylpropyl)-4-methoxy- unique in its reactivity and potential applications. The combination of these substituents can influence the compound’s chemical behavior and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60249-25-4 |
|---|---|
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
1-(4-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
SKYCJQPITLYDOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


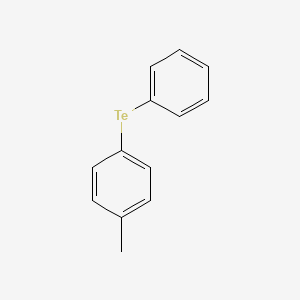
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

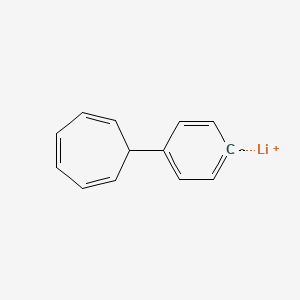

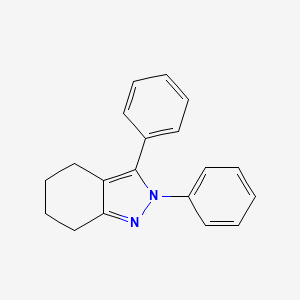
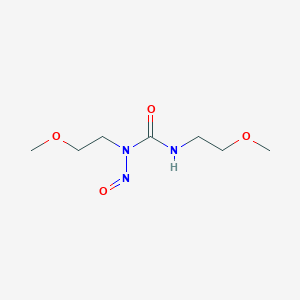
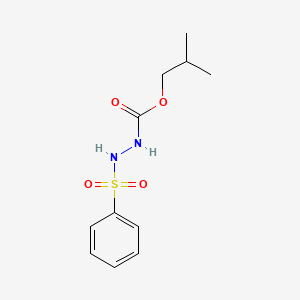

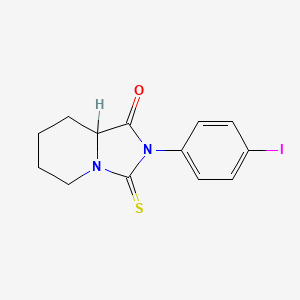
![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)


